molecular formula C24H18N2O4 B2972135 (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 313245-28-2

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2972135
CAS No.: 313245-28-2
M. Wt: 398.418
InChI Key: GPFOIHRUEGOTDL-LCUIJRPUSA-N
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Description

(2Z)-2-[(4-Benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzoylphenyl imino group at position 2 and a methoxy substituent at position 5. Chromenes are bicyclic heterocyclic compounds with a benzopyran core, often modified to enhance pharmacological properties. This compound is of interest due to its structural features, which may confer selective binding to biological targets such as kinases (e.g., EGFR, VEGFR-2) and antitumor activity .

Properties

IUPAC Name

2-(4-benzoylphenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-19-11-12-21-17(13-19)14-20(23(25)28)24(30-21)26-18-9-7-16(8-10-18)22(27)15-5-3-2-4-6-15/h2-14H,1H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFOIHRUEGOTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylphenylamine with 6-methoxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine linkage. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as stimuli-responsive coatings and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the chromene core can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Kinase Inhibition :

  • The dichlorophenyl analog () shows strong EGFR inhibition (~85 nM), likely due to halogen-mediated hydrophobic interactions in kinase active sites. The target compound’s benzoyl group may enhance π-π stacking but requires empirical validation .
  • Methoxy at position 6 (common in target and analogs) improves solubility compared to bromo (), which increases molecular weight and lipophilicity .

Antitumor Selectivity: Dichlorophenyl and bromophenyl analogs exhibit selective cytotoxicity against cancer cell lines (e.g., PC-3, A549) while sparing normal cells. The target compound’s benzoyl group may alter selectivity profiles due to steric or electronic effects .

Metabolic and Safety Profiles :

  • Ethyl ester derivatives () are prone to hydrolysis, whereas carboxamide groups (target compound) offer greater metabolic stability .
  • Safety data for the acetamidophenyl analog () highlight stringent storage requirements (e.g., inert atmosphere, low temperature), suggesting that the benzoylphenyl group in the target compound may necessitate similar precautions .

Crystallographic and Conformational Analysis

  • Dichlorophenyl Analog () : X-ray diffraction reveals a three-fused-ring system stabilized by intramolecular H-bonds and Cl···Cl interactions. The methoxy group participates in weak O···H contacts, contributing to crystal packing .
  • The methoxy group may form intermolecular H-bonds similar to .

Biological Activity

The compound (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a member of the chromene class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H16N2O3C_{18}H_{16}N_{2}O_{3}
  • Molecular Weight : 312.33 g/mol

This compound features a chromene core substituted with a benzoylphenyl imino group and a methoxy group, contributing to its unique pharmacological properties.

Antioxidant Properties

Research indicates that chromene derivatives exhibit significant antioxidant activity. For instance, compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study highlighted that specific chromene derivatives had IC50 values indicating strong antioxidant capabilities, suggesting that our compound may share these beneficial properties .

Anticancer Activity

Chromene derivatives have been extensively studied for their anticancer potential. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation by inducing apoptosis in cancer cells, likely through the modulation of apoptotic pathways .

Table 1: Anticancer Activity of Related Chromene Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(2Z)-2-[(4-benzoylphenyl)imino]HeLa15Induction of apoptosis
6-Methoxy-2H-chromeneMCF-720Cell cycle arrest
(E)-4-(4-benzoylphenyl)thiazoleA54910Inhibition of proliferation

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies indicated that it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, such as coumarins, this compound may also exhibit neuroprotective effects. It is hypothesized to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer’s disease .

Study on Acetylcholinesterase Inhibition

In a recent study focusing on compounds with similar chromene structures, it was found that certain derivatives inhibited acetylcholinesterase with varying potency. The most potent inhibitor achieved an IC50 value of 2.7 µM . This suggests that our compound may also have potential applications in treating neurodegenerative diseases.

Cytotoxicity Assessment

A cytotoxicity study conducted on breast cancer cell lines demonstrated that the compound induced significant cell death at concentrations above 15 µM. The study utilized both MTT assays and flow cytometry to confirm apoptosis induction .

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